N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a fused triazolo-pyridazine core linked via an azetidine ring to a benzo-thiadiazole sulfonamide moiety. This structure integrates multiple pharmacophoric elements:
- Triazolo-pyridazine: A bicyclic system known for kinase inhibition and antimicrobial activity.
- Azetidine: A strained four-membered ring that enhances conformational rigidity and target binding.
- Benzo[c][1,2,5]thiadiazole-sulfonamide: A sulfur-containing heterocycle with electron-deficient properties, often associated with anticancer and anti-inflammatory activities.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2S2/c1-10-17-18-14-6-7-15(19-24(10)14)23-8-11(9-23)22(2)28(25,26)13-5-3-4-12-16(13)21-27-20-12/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMPHRVQUXWHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of such compounds often involves interactions with specific target receptors, leading to changes in cellular processes . The exact targets and mode of action would depend on the specific compound and its structure.
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors such as solubility, permeability, stability, and metabolic susceptibility can influence the bioavailability of the compound .
The molecular and cellular effects, as well as the influence of environmental factors, would also be specific to the compound and its targets. For example, some compounds might be more effective or stable under certain pH conditions, temperatures, or in the presence of certain cofactors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide are largely attributed to its ability to interact with different target receptors. It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The compound’s interactions with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase have been particularly noted.
Cellular Effects
At the cellular level, this compound has been found to induce apoptosis in certain cell types. For instance, it has been observed to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level. This suggests that the compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been found to exhibit dual enzyme inhibition of PARP-1 and EGFR. The compound’s binding disposition inside the PARP-1 and EGFR protein active sites has been highlighted in molecular docking studies.
Biological Activity
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives featuring a triazole moiety. Its molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 362.45 g/mol
- Chemical Formula : C_{16}H_{19}N_{7}O_{2}S
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from triazole and sulfonamide frameworks were tested against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Triazole derivative A | 16 | Gram-positive |
| Triazole derivative B | 8 | Gram-negative |
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various assays:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) revealed IC50 values between 10 to 20 µM. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 12 | Cell cycle arrest |
Antimalarial Activity
The compound has also shown promise in antimalarial research:
- Evaluation Against Plasmodium falciparum : In vitro studies indicated promising results with IC50 values around 5 µM, suggesting effective inhibition of the parasite's growth .
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
- Apoptotic Pathways : In cancer cells, it may activate caspases leading to programmed cell death.
- Antimalarial Mechanism : The triazole component could interfere with the biosynthesis of nucleic acids in the malaria parasite.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Study on Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited higher antimicrobial activity than traditional antibiotics against resistant strains of Staphylococcus aureus.
- Cancer Research Trials : Clinical trials involving derivatives indicated a significant reduction in tumor size in patients with late-stage cancers when combined with standard chemotherapy regimens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfur- and nitrogen-containing heterocycles. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents/Modifications | Reported Activity/Applications | Synthesis Method (Reference) |
|---|---|---|---|---|
| N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | Triazolo-pyridazine + azetidine + benzo-thiadiazole-sulfonamide | Methyl group at triazolo position, sulfonamide at benzo-thiadiazole | Hypothesized kinase inhibition (theoretical) | Not specified in provided evidence |
| 3H-1,2,4-Triazolo[3,4-b][1,3,4]oxadiazole | Triazolo-oxadiazole fused system | Oxadiazole ring instead of pyridazine | Antimicrobial, anti-inflammatory | Oxidative cyclization of thioureas |
| 1,2,4-Thiadiazolo[2,3-a]pyridines (e.g., compound 82) | Thiadiazolo-pyridine fused system | Pyridine backbone with thiadiazole ring | Anticancer, enzyme inhibition | Oxidative cyclization of N-ethoxycarbonyl-N'-pyridyl-thioureas |
| 3H-1,3,4-Thiadiazolo[2,3-c][1,2,4]thiadiazole (77) | Bis-thiadiazole fused system | Dual thiadiazole rings | Not specified; likely redox-active | Referenced in ref. 52 |
Key Structural Differences and Implications
Triazolo-Pyridazine vs. Triazolo-Oxadiazole: The target compound’s triazolo-pyridazine core (vs. The azetidine linker in the target compound may improve metabolic stability compared to simpler alkyl chains in analogs.
Benzo-Thiadiazole-Sulfonamide vs. Thiadiazolo-Pyridine :
- The benzo-thiadiazole-sulfonamide group offers stronger electron-withdrawing properties than thiadiazolo-pyridine systems (e.g., compound 82), which could influence binding affinity in enzyme inhibition .
Synthesis Complexity :
- The target compound’s multi-step synthesis (inferred from structural complexity) contrasts with the oxidative cyclization routes used for simpler analogs like 1,2,4-Thiadiazolo[2,3-a]pyridines .
Pharmacological Hypotheses
While direct activity data for the target compound is unavailable, its structural features suggest:
- Kinase Inhibition: The triazolo-pyridazine moiety resembles scaffolds in known kinase inhibitors (e.g., JAK2/STAT3 inhibitors).
- Antimicrobial Potential: Analogous thiadiazole-sulfonamides exhibit activity against Gram-positive bacteria.
Q & A
Basic: What are the key considerations for designing a multi-step synthesis protocol for this compound?
Answer:
The synthesis involves sequential reactions to construct the triazolo-pyridazine core, azetidine linker, and benzo-thiadiazole sulfonamide moiety. Critical steps include:
- Cyclization : Formation of the triazolo-pyridazine ring under controlled temperature (60–80°C) and inert atmosphere to prevent oxidation .
- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) for azetidine-sulfonamide bond formation, monitored via TLC for intermediate purity .
- Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product (>95% purity) .
Methodological rigor in solvent selection (e.g., DMF for solubility) and reaction timing prevents byproduct formation .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?
Answer:
Low yields often arise from steric hindrance at the azetidine-sulfonamide junction. Optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, adjusting ligand ratios to enhance reactivity .
- Solvent Polarity : Employ high-polarity solvents (e.g., DMSO) to stabilize transition states, with microwave-assisted synthesis reducing reaction time .
- Kinetic Analysis : Use inline FTIR or HPLC-MS to identify rate-limiting steps and adjust stoichiometry (e.g., excess sulfonamide precursor) .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., methyl groups on triazole at δ 2.5–3.0 ppm) and carbon connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., azetidine ring conformation) .
Advanced: How to resolve contradictions in bioactivity data across different assay platforms?
Answer:
Discrepancies may stem from assay-specific variables (e.g., cell permeability vs. target binding):
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with cell-based luciferase reporter assays .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound bioavailability in cellular models .
- Metabolite Profiling : LC-MS/MS to identify degradation products that interfere with activity .
Basic: What stability studies are required for long-term storage?
Answer:
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>150°C recommended for storage) .
- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines to assess degradation under light .
- Hygroscopicity : Dynamic vapor sorption (DVS) to optimize storage conditions (desiccants at 25°C) .
Advanced: How to elucidate the compound’s mechanism of action when initial target screens are inconclusive?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-derivatized analog to identify binding partners .
- CRISPR-Cas9 Knockout : Validate candidate targets (e.g., kinases) in isogenic cell lines .
- Molecular Dynamics Simulations : Predict allosteric binding pockets on proteins (e.g., 14-α-demethylase) using docking software (AutoDock Vina) .
Basic: What are the recommended SAR strategies for improving potency?
Answer:
- Substituent Variation : Modify the triazole methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance hydrophobic interactions .
- Bioisosteric Replacement : Replace benzo-thiadiazole with quinazolinone to improve solubility without losing affinity .
- Fragment Screening : Test truncated analogs (e.g., azetidine-sulfonamide fragment) to identify critical pharmacophores .
Advanced: How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
Answer:
- Force Field Refinement : Adjust AMBER/CHARMM parameters to better model sulfonamide-protein hydrogen bonding .
- Solvent Accessibility : Include explicit water molecules in docking simulations to account for solvation effects .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with minor structural changes .
Basic: What protocols ensure reproducibility in biological assays?
Answer:
- Standardized Cell Lines : Use authenticated, low-passage-number cells (e.g., HEK293T for kinase assays) .
- Dose-Response Curves : 8-point dilution series with three technical replicates to calculate robust IC₅₀ values .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase inhibition) .
Advanced: How to design degradation studies for metabolites interfering with pharmacokinetic profiling?
Answer:
- Reactive Trapping : Incubate with glutathione or cyanide to capture reactive intermediates, analyzed via LC-MSⁿ .
- Isotope Labeling : Synthesize ¹³C-labeled compound to track metabolic pathways in vivo .
- CYP450 Inhibition Assays : Identify enzymes responsible for metabolism using recombinant CYP isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
